molecular formula C20H31ClN2O2Si B8761081 ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No. B8761081
M. Wt: 395.0 g/mol
InChI Key: OBJPWJUFONPCOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C20H31ClN2O2Si and its molecular weight is 395.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C20H31ClN2O2Si

Molecular Weight

395.0 g/mol

IUPAC Name

ethyl 4-chloro-2-methyl-1-tri(propan-2-yl)silylpyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C20H31ClN2O2Si/c1-9-25-20(24)17-11-22-19-16(18(17)21)10-15(8)23(19)26(12(2)3,13(4)5)14(6)7/h10-14H,9H2,1-8H3

InChI Key

OBJPWJUFONPCOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=C(N2[Si](C(C)C)(C(C)C)C(C)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine (525 mg) in tetrahydrofuran (10 ml) was cooled to −78° C. under nitrogen atmosphere, and to the reaction mixture was added 0.99M sec-butyllithium/cyclohexane solution (4.1 ml) dropwise. After the mixture was stirred at −78° C., ethyl chlorocarbonate (389 μl) was added dropwise. The reaction solution was stirred at −78° C. for 30 minutes, saturated aqueous ammonium chloride (20 ml) was added, and the temperature was returned to ambient temperature. The reaction solution was transferred into a separating funnel and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, filtered, and evaporated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane) to obtain ethyl 4-chloro-2-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (645 mg) as a colorless viscous liquid.
Quantity
525 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sec-butyllithium cyclohexane
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
389 μL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four

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